BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 6-Oxohexanoic Acid: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Oxohexanoic acid

Cat. No.: B1218020

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
oxohexanoic acid (CAS No. 928-81-4), a bifunctional molecule containing both a carboxylic
acid and an aldehyde group. Understanding its spectroscopic characteristics is crucial for its
identification, characterization, and application in various research and development settings,
including its role as a metabolite and in organic synthesis.[1][2] This document presents
available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with methodologies for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 6-oxohexanoic acid, both *H and *C NMR provide key structural information.

'H NMR Spectroscopy

While a complete, experimentally verified *H NMR spectrum with assigned chemical shifts and
coupling constants for 6-oxohexanoic acid is not readily available in public databases, a
predicted spectrum can provide valuable insights. The key resonances to expect are for the
aldehydic proton, the carboxylic acid proton, and the methylene groups of the aliphatic chain.

Table 1: Predicted *H NMR Chemical Shifts for 6-Oxohexanoic Acid
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Predicted Chemical Shift

Protons Multiplicity

(6, ppm)
-CHO ~9.8 Triplet (t)
-COOH ~12.0 Singlet (s, broad)
-CH2-CHO ~2.5 Triplet of doublets (td)
-CH2-COOH ~2.3 Triplet (t)
-CH2-CH2-CHO ~1.7 Quintet
-CH2-CH2-COOH ~1.6 Quintet

Note: Predicted values are based on standard chemical shift tables and software. Actual

experimental values may vary based on solvent and other experimental conditions.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the

molecule. PubChem indicates the availability of a 13C NMR spectrum for 6-oxohexanoic acid

from SpectraBase.[3] The expected chemical shifts are summarized below.

Table 2: Expected 3C NMR Chemical Shifts for 6-Oxohexanoic Acid

Carbon Atom

Expected Chemical Shift (d, ppm)

-CHO ~202

-COOH ~179

-CH2-CHO ~43

-CH2-COOH ~34

-CH2-CH2-CHO ~29

-CH2-CH2-COOH ~24

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1218020?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6-Oxohexanoic-acid
https://www.benchchem.com/product/b1218020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note: These are typical ranges for such carbon environments and should be confirmed with

experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 6-oxohexanoic acid is characterized by the distinct absorption bands of the carboxylic acid
and aldehyde moieties. An Attenuated Total Reflectance (ATR) IR spectrum is noted as being
available in SpectraBase.[3]

Table 3: Characteristic IR Absorption Bands for 6-Oxohexanoic Acid

Expected

Functional Group Vibration Wavenumber Intensity
(cm™)

Carboxylic Acid O-H Stretch 3300 - 2500 Strong, Broad
2850 - 2800 and 2750 ,

Aldehyde C-H Stretch 2700 Medium, Sharp

Stretch (Carboxylic
Carbonyl (C=0) ) 1730-1700 Strong, Sharp
Acid and Aldehyde)

C-O Stretch 1320 - 1210 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. The molecular weight of 6-
oxohexanoic acid is 130.14 g/mol .[1][3]

Analysis of the fragmentation patterns of homologous compounds, such as 5-oxohexanoic acid
and 6-oxoheptanoic acid, suggests key fragmentation pathways for 6-oxohexanoic acid under
mass spectrometric analysis.[4]

Table 4: Expected Key Fragments in the Mass Spectrum of 6-Oxohexanoic Acid
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miz Proposed Fragment Fragmentation Pathway
130 [CeH1003]* Molecular lon (M*)

Loss of hydroxyl radical from
113 [M - OHJ* _ _

the carboxylic acid

a-cleavage with loss of the
101 [M - CHOJ*

formyl group
85 [M - COOH]* Loss of the carboxyl group
73 [C3Hs02]* Cleavage of the C3-C4 bond
55 [CaH7]* Further fragmentation

Experimental Protocols

Detailed experimental protocols are essential for the reproducible acquisition of high-quality
spectroscopic data.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a carboxylic acid like 6-oxohexanoic acid is
as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of 6-oxohexanoic acid in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in an NMR tube.

e Instrument Setup: Use a standard NMR spectrometer (e.g., 300-500 MHz).

» 'H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The broad
resonance of the carboxylic acid proton may require adjustment of the spectral window and
acquisition parameters.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum to obtain singlets for
each unique carbon atom. A longer relaxation delay may be necessary for the carbonyl
carbons.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to an internal standard (e.g.,
tetramethylsilane, TMS).

ATR-IR Spectroscopy

The following outlines a typical procedure for acquiring an ATR-IR spectrum:

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of solid or liquid 6-oxohexanoic acid directly onto
the ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum over a standard range (e.g., 4000-400
cm1).

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

A general protocol for the analysis of an organic acid by mass spectrometry is as follows:

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the
mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-oxohexanoic acid.

General Workflow for Spectroscopic Analysis of 6-Oxohexanoic Acid
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Caption: A flowchart of the spectroscopic analysis process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. CAS 928-81-4: 6-Oxohexanoic acid | CymitQuimica [cymitquimica.com]

e 2. 6-oxohexanoic acid CAS#: 928-81-4 [m.chemicalbook.com]

e 3. 6-Oxohexanoic acid | C6H1003 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]
o 4. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Spectroscopic Profile of 6-Oxohexanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218020#spectroscopic-data-for-6-oxohexanoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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